Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate

Copper-catalysed cross-coupling Smiles rearrangement Chiral fluorinated benzoxazines

Generic N-alkyl benzoxazines direct lithiation to the aromatic ortho-position, precluding α-C-C bond formation. This Boc-protected variant is mandatory for accessing α-functionalized benzoxazines. • Enables Cu-catalysed Smiles rearrangement (0% yield without Boc). • Directs lithiation exclusively to α-position for condensation with formylnicotinamides. • Kinetic resolution with n-BuLi/(-)-sparteine yields enantioenriched 3-arylbenzoxazines. • Supplied ≥98% purity with batch QC (NMR, HPLC, GC); refrigerated storage, ambient shipping.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 212180-23-9
Cat. No. B2574039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
CAS212180-23-9
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=CC=CC=C21
InChIInChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3
InChIKeyOBHIVFAYYDULPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate Sourcing Guide


Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate (CAS 212180-23-9) is a heterocyclic building block comprising a 2,3-dihydro-1,4-benzoxazine core bearing an N-tert-butoxycarbonyl (Boc) protecting group, with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol . It is supplied commercially at ≥97–98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound exists as a crystalline solid with a reported melting point of 73–75 °C . This protected benzoxazine scaffold serves as a versatile intermediate in medicinal chemistry, enabling regioselective functionalisation, enantioselective synthesis, and downstream deprotection to access the free secondary amine for further diversification [1][2].

Why N-Boc Benzoxazine Is Irreplaceable


The N-Boc substituent on the 2,3-dihydro-1,4-benzoxazine scaffold is not a passive protecting group; its electronic and steric properties fundamentally dictate the feasibility and regiochemical outcome of key synthetic transformations. In the copper-catalysed Smiles rearrangement/cyclisation sequence, the reaction fails entirely in the absence of the Boc group (0% product yield vs. successful cyclisation with Boc present), demonstrating that the Boc group is mechanistically essential rather than merely protective [1]. Furthermore, the Boc group directs lithiation exclusively to the α-position (adjacent to nitrogen), whereas the N-methyl congener undergoes lithiation at the ortho-position of the aromatic ring—a complete reversal of regioselectivity with profound consequences for downstream derivatisation strategy . Generic substitution with the unprotected 2,3-dihydro-1,4-benzoxazine (CAS 5735-53-5) or alternative N-alkyl/aryl congeners therefore precludes entire reaction manifolds documented below, making the Boc-protected variant a non-interchangeable starting material for specific synthetic routes.

tert-Butyl Benzoxazine-4-carboxylate vs. Analogues: Key Differences


Boc Group Essential for Smiles Rearrangement

In the copper-catalysed Smiles rearrangement/cyclisation of open-chain precursors to form chiral fluorinated Boc-[1,4]benzoxazines, the reaction was tested with and without the N-Boc protecting group. With Boc present, the desired chiral fluorinated benzoxazine product was obtained. In the complete absence of the Boc group, no product was formed (0% yield), establishing that the Boc group plays a mechanistic role beyond simple N-protection—it is essential for the rearrangement to proceed [1].

Copper-catalysed cross-coupling Smiles rearrangement Chiral fluorinated benzoxazines

Lithiation Regioselectivity: Boc vs. N-Methyl

Lithiation of N-(tert-butoxycarbonyl)-2,3-dihydro-1,4-benzoxazine with n-BuLi/TMEDA occurred exclusively at the α-position to nitrogen on the heterocyclic ring, leading to an unexpected ring-opened product. By contrast, lithiation of N-methyl-2,3-dihydro-1,4-benzoxazine under analogous conditions took place at the oxygen-adjacent ortho-position of the aromatic ring . This represents a complete switch in the site of deprotonation and subsequent functionalisation, dictated solely by the N-protecting group identity.

Directed ortho-metalation Regioselective lithiation Benzoxazine C–H functionalisation

Kinetic Resolution Enabled by Boc Protection

Kinetic resolution using n-BuLi and (–)-sparteine on N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazines provided highly enantioenriched products. Critically, the high enantioenrichment was retained upon acidic removal of the Boc protecting group, yielding the corresponding chiral secondary amine without erosion of stereochemical integrity [1]. The Boc group thus serves a dual role: enabling the kinetic resolution through lithiation-directing effects and allowing clean, stereoretentive deprotection.

Kinetic resolution Enantioselective synthesis Chiral benzoxazines

Benzoxazine Core as KDR/VEGFR2 Inhibitor Scaffold

The 2,3-dihydro-1,4-benzoxazine scaffold—the core structure of the target compound after Boc deprotection—has been validated as a potent inhibitor chemotype for the VEGFR2 (KDR) kinase. A series of 2,3-dihydro-1,4-benzoxazines demonstrated intrinsic KDR inhibitory activity with IC50 < 0.1 µM and inhibited HUVEC proliferation with IC50 < 0.1 µM. The most potent compound (compound 16, bearing a quinolinyloxy substituent at the 7-position and an N-phenylcarboxamide at the 4-position) achieved KDR IC50 < 1 nM and HUVEC IC50 of 4 nM, with oral bioavailability demonstrated in in vivo angiogenesis models [1][2].

VEGFR2/KDR inhibition Antiangiogenic agents Kinase inhibitor scaffold

Boc Impact on LogP and Polar Surface Area

The Boc-protected 2,3-dihydro-1,4-benzoxazine-4-carboxylate (MW 235.28) exhibits a predicted LogP of approximately 2.82 and a topological polar surface area (TPSA) of 38.77 Ų . By comparison, the unprotected 3,4-dihydro-2H-1,4-benzoxazine (MW 135.16) has a predicted LogP of approximately 1.4 and a PSA of approximately 21.3 Ų [1]. The Boc group increases lipophilicity by roughly 1.4 log units and nearly doubles the polar surface area, which has implications for chromatographic behaviour, solubility, and passive membrane permeability of intermediates in a synthetic sequence.

Drug-likeness Physicochemical properties Lead optimisation

tert-Butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate Applications


Chiral Fluorinated Benzoxazines via Smiles Rearrangement

As demonstrated by the binary reaction outcome (product formation with Boc vs. 0% yield without), the N-Boc-protected benzoxazine is an indispensable starting material for the copper-catalysed Smiles rearrangement route to chiral fluorinated 1,4-benzoxazines [1]. Research groups pursuing fluorinated heterocycles for medicinal chemistry should procure this specific CAS number, as the unprotected or N-alkyl variants cannot participate in this transformation.

α-Functionalisation via Regioselective Lithiation

The Boc directing group effect channels lithiation exclusively to the α-position of the heterocyclic ring, in contrast to N-methyl congeners that direct metalation to the aromatic ortho-position [1]. This regiochemical control is critical for synthetic routes requiring C–C bond formation at the heterocyclic α-carbon, such as the condensation with N,N-diethyl-4-formylnicotinamide in the synthesis of ellipticine benzoxazine analogues . Procurement of the Boc variant is mandatory for accessing this connectivity.

Enantioselective 3-Arylbenzoxazines via Kinetic Resolution

The N-Boc group enables kinetic resolution with n-BuLi/(–)-sparteine to deliver enantioenriched 3-arylbenzoxazines, and the enantioenrichment is preserved upon acidic Boc deprotection [1]. This route has been applied to the synthesis of a levofloxacin analogue active against Streptococcus pneumoniae, demonstrating the translational relevance of the Boc-protected building block in antibacterial drug discovery [1].

Tetracyclic Azaindolobenzoxazines via Lithiation-Cyclisation

N-Boc-protected aminopyridine precursors undergo dilithiation followed by reaction with Weinreb amides and subsequent TFA-mediated Boc deprotection/cyclisation to furnish tetracyclic azaindolo[2,1-c][1,4]benzoxazine systems in isolated yields of approximately 70%, with a competing elimination by-product observed at 24% [1]. This two-step one-pot methodology relies on the Boc group for both the lithiation step and the acid-triggered deprotection/cyclisation cascade, making the Boc-protected benzoxazine building block the required starting material for accessing this fused heterocyclic chemotype.

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